molecular formula C6H13NO3 B12889075 (2S,3R,4S)-2-((R)-1-Hydroxyethyl)pyrrolidine-3,4-diol

(2S,3R,4S)-2-((R)-1-Hydroxyethyl)pyrrolidine-3,4-diol

Cat. No.: B12889075
M. Wt: 147.17 g/mol
InChI Key: HVRWFMCLXNLOCH-VANKVMQKSA-N
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Description

(2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol is a chiral organic compound that features a pyrrolidine ring with hydroxyl and hydroxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.

    Chiral Catalysts: Chiral catalysts or chiral auxiliaries are often used to ensure the correct stereochemistry of the product.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often in the presence of solvents like dichloromethane or ethanol.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Reactions are scaled up using large reactors with precise control over reaction parameters.

    Continuous Flow Chemistry: Continuous flow reactors may be employed to enhance efficiency and yield.

    Automated Systems: Automation and process optimization are key to achieving high purity and yield in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide are used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Tosyl chloride, thionyl chloride, and other halogenating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis.

Biology

In biological research, this compound may be studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, (2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol: Similar compounds include other pyrrolidine derivatives with different substituents.

    Pyrrolidine-3,4-diol: Compounds with variations in the hydroxyl and hydroxyethyl groups.

Uniqueness

The uniqueness of (2S,3R,4S)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol lies in its specific stereochemistry and the presence of both hydroxyl and hydroxyethyl groups. This combination of features makes it distinct from other pyrrolidine derivatives and valuable for specific applications.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S,3R,4S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c1-3(8)5-6(10)4(9)2-7-5/h3-10H,2H2,1H3/t3-,4+,5+,6+/m1/s1

InChI Key

HVRWFMCLXNLOCH-VANKVMQKSA-N

Isomeric SMILES

C[C@H]([C@H]1[C@H]([C@H](CN1)O)O)O

Canonical SMILES

CC(C1C(C(CN1)O)O)O

Origin of Product

United States

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